
N1-Methylsulfonyl pseudouridine vs
pseudouridine in vivo efficacy comparison

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N1-Methylsulfonyl pseudouridine

Cat. No.: B15586202 Get Quote

N1-Methylpseudouridine Outperforms
Pseudouridine in In Vivo mRNA Efficacy
A comprehensive comparison reveals that N1-methylpseudouridine (m1Ψ)-modified messenger

RNA (mRNA) demonstrates superior in vivo efficacy compared to its pseudouridine (Ψ)

counterpart, exhibiting significantly higher protein expression and reduced immunogenicity.

These findings position m1Ψ as a pivotal modification for the development of next-generation

mRNA therapeutics and vaccines.

Researchers in the field of mRNA technology are continually seeking modifications that can

enhance the stability and translational efficiency of mRNA molecules while minimizing adverse

immune responses. Among the most promising candidates have been pseudouridine (Ψ) and

its derivative, N1-methylpseudouridine (m1Ψ). This guide provides a detailed comparison of

their in vivo performance, supported by experimental data, to inform researchers, scientists,

and drug development professionals.

Quantitative Comparison of In Vivo Protein
Expression
A key study by Andries et al. (2015) provides a direct in vivo comparison of luciferase reporter

protein expression in mice following the administration of mRNA modified with either Ψ or

m1Ψ. The results clearly indicate that m1Ψ-modified mRNA leads to substantially higher and

more sustained protein expression.[1]
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The data below summarizes the in vivo luciferase expression kinetics after intramuscular (i.m.)

and intradermal (i.d.) injections of 20 µg of modified firefly luciferase (fLuc) mRNA formulated

with a lipofection reagent.

Time Point Administration Route
Mean Radiance
(photons/sec/cm²/sr)

Ψ-fLuc mRNA

Day 1 Intramuscular (i.m.) ~1.5 x 10⁷

Day 3 Intramuscular (i.m.) ~5.0 x 10⁶

Day 7 Intramuscular (i.m.) ~1.0 x 10⁶

Day 1 Intradermal (i.d.) ~2.0 x 10⁷

Day 3 Intradermal (i.d.) ~8.0 x 10⁶

Day 7 Intradermal (i.d.) ~2.0 x 10⁶

Data estimated from graphical representations in Andries et al., Journal of Controlled Release,

2015.[1]

A further analysis of the total protein expression, calculated as the area under the curve (AUC)

of the expression kinetics over 21 days, reinforces the superiority of the m1Ψ modification.

Administration Route Total Luciferase Expression (AUC)

Ψ-fLuc mRNA

Intramuscular (i.m.) ~5.0 x 10⁷

Intradermal (i.d.) ~8.0 x 10⁷

Data estimated from graphical representations in Andries et al., Journal of Controlled Release,

2015.[1]

These results show that m1Ψ-modified mRNA can lead to an approximately 5 to 6-fold

increase in total protein expression in vivo compared to Ψ-modified mRNA.
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Reduced Immunogenicity of m1Ψ-Modified mRNA
The enhanced performance of m1Ψ-modified mRNA is not only due to increased translational

efficiency but also to its ability to better evade the innate immune system. Synthetic mRNA can

be recognized by pattern recognition receptors, such as the endosomal Toll-like receptor 3

(TLR3), which detects double-stranded RNA (dsRNA) contaminants often present in in vitro

transcription products. This recognition triggers a signaling cascade leading to the production of

type I interferons and pro-inflammatory cytokines, which can suppress protein translation and

lead to mRNA degradation.

Studies have shown that the m1Ψ modification is more effective than Ψ at dampening the

activation of TLR3.[1] This reduced immunogenicity contributes to the prolonged and elevated

protein expression observed with m1Ψ-mRNA.
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Simplified dsRNA-TLR3 signaling pathway.

Experimental Protocols
The following methodologies are based on the key comparative study by Andries et al. (2015).

mRNA Synthesis and Purification
DNA Template Preparation: A plasmid containing the firefly luciferase gene downstream of a

T7 promoter was linearized.

In Vitro Transcription (IVT): mRNA was synthesized using a T7 RNA polymerase-based IVT

kit. For modified mRNAs, UTP was completely replaced with either pseudouridine-5'-

triphosphate (Ψ-TP) or N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).
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Capping: Co-transcriptional capping was performed using an anti-reverse cap analog

(ARCA).

Poly(A) Tailing: A poly(A) tail was encoded in the DNA template.

Purification: The synthesized mRNA was purified to remove unincorporated nucleotides,

enzymes, and dsRNA byproducts.

In Vivo mRNA Delivery and Monitoring
Animal Model: BALB/c mice were used for the in vivo experiments.

mRNA Formulation: The purified mRNA was complexed with a commercially available

lipofection reagent to form lipid nanoparticles (LNPs) suitable for in vivo delivery. 20 µg of

mRNA was used per injection.

Administration: The mRNA-LNP complexes were administered to the mice via either

intramuscular (i.m.) injection into the tibialis anterior muscle or intradermal (i.d.) injection into

the ear pinna.

Bioluminescence Imaging (BLI): At specified time points (e.g., day 1, 3, 7, etc.), mice were

anesthetized and injected with D-luciferin, the substrate for firefly luciferase. The resulting

bioluminescent signal was captured and quantified using an in vivo imaging system (IVIS).

The light output was measured as radiance (photons/sec/cm²/sr).
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In vivo mRNA efficacy testing workflow.
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In conclusion, the replacement of uridine with N1-methylpseudouridine in synthetic mRNA

results in a significant enhancement of in vivo protein expression compared to the use of

pseudouridine. This improvement is attributed to both increased translational capacity and a

more effective evasion of the innate immune response. These characteristics make m1Ψ-

modified mRNA a superior platform for the development of a wide range of therapeutic and

prophylactic applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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